molecular formula C18H28INO B12614470 2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide CAS No. 876896-90-1

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide

Cat. No.: B12614470
CAS No.: 876896-90-1
M. Wt: 401.3 g/mol
InChI Key: HCDVANRJIZPDIO-UHFFFAOYSA-N
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Description

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide is an organic compound with the molecular formula C18H28INO It is characterized by the presence of an iodine atom, a nonanamide backbone, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide typically involves the iodination of a precursor amide. One common method involves the reaction of 2-(4-methylphenyl)ethylamine with nonanoyl chloride to form the corresponding amide, followed by iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or cyanides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products

    Substitution: Formation of thioethers, amines, or nitriles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The nonanamide backbone and 4-methylphenyl group contribute to the compound’s overall hydrophobicity and molecular recognition properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide
  • 2-Iodo-2,4,4-trimethylpentane
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Uniqueness

2-Iodo-N-[2-(4-methylphenyl)ethyl]nonanamide is unique due to its specific combination of an iodine atom, a nonanamide backbone, and a 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

876896-90-1

Molecular Formula

C18H28INO

Molecular Weight

401.3 g/mol

IUPAC Name

2-iodo-N-[2-(4-methylphenyl)ethyl]nonanamide

InChI

InChI=1S/C18H28INO/c1-3-4-5-6-7-8-17(19)18(21)20-14-13-16-11-9-15(2)10-12-16/h9-12,17H,3-8,13-14H2,1-2H3,(H,20,21)

InChI Key

HCDVANRJIZPDIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)NCCC1=CC=C(C=C1)C)I

Origin of Product

United States

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